molecular formula C13H21ClN2 B1424109 N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine dihydrochloride CAS No. 1220036-04-3

N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine dihydrochloride

Cat. No.: B1424109
CAS No.: 1220036-04-3
M. Wt: 240.77 g/mol
InChI Key: UDZZQNZBGVZBPO-UHFFFAOYSA-N
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Description

N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a phenyl group, a pyrrolidinylmethyl group, and a methanamine backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine dihydrochloride typically involves the reaction of N-methylphenylmethanamine with 2-pyrrolidinylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and its potential as a pharmacological agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine
  • N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine
  • N-Methyl(phenyl)-N-(2-morpholinylmethyl)-methanamine

Uniqueness

N-Methyl(phenyl)-N-(2-pyrrolidinylmethyl)-methanamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1220036-04-3

Molecular Formula

C13H21ClN2

Molecular Weight

240.77 g/mol

IUPAC Name

N-benzyl-N-methyl-1-pyrrolidin-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C13H20N2.ClH/c1-15(11-13-8-5-9-14-13)10-12-6-3-2-4-7-12;/h2-4,6-7,13-14H,5,8-11H2,1H3;1H

InChI Key

UDZZQNZBGVZBPO-UHFFFAOYSA-N

SMILES

CN(CC1CCCN1)CC2=CC=CC=C2.Cl.Cl

Canonical SMILES

CN(CC1CCCN1)CC2=CC=CC=C2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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